![molecular formula C28H29N3O2 B11049091 4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11049091.png)
4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring, a pyrrolidinone moiety, and a phenoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Phenoxypropyl Group: This step involves the reaction of the benzodiazole intermediate with 4-methylphenoxypropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidinone Moiety: The final step involves the cyclization of the intermediate with 3-methylphenylacetic acid under basic conditions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and benzodiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is investigated for its interactions with various biological targets.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The benzodiazole ring is known to interact with GABA receptors, while the phenoxypropyl group may enhance its binding affinity. The pyrrolidinone moiety can modulate the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
- **4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE
- 1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Uniqueness
4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a benzodiazole ring, phenoxypropyl group, and pyrrolidinone moiety is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C28H29N3O2 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C28H29N3O2/c1-20-11-13-24(14-12-20)33-16-6-15-30-26-10-4-3-9-25(26)29-28(30)22-18-27(32)31(19-22)23-8-5-7-21(2)17-23/h3-5,7-14,17,22H,6,15-16,18-19H2,1-2H3 |
InChI Key |
KXTLPTYOKACYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


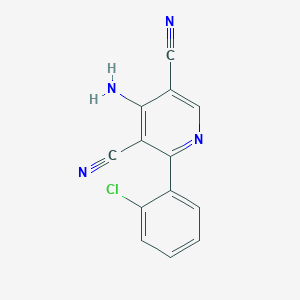
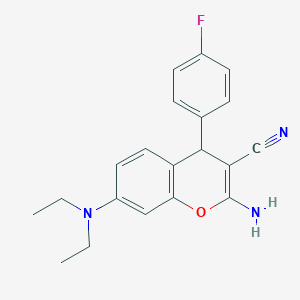

![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11049018.png)
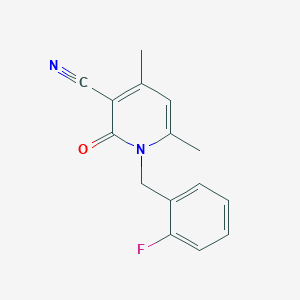
![methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11049028.png)

![4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile](/img/structure/B11049034.png)
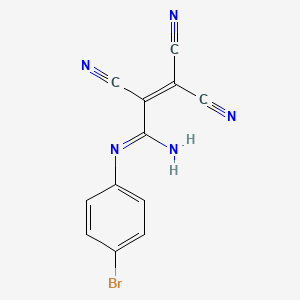
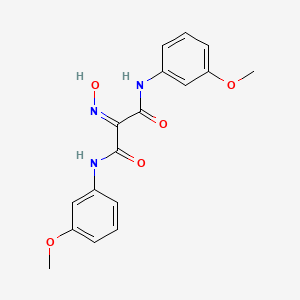

![2-(morpholin-4-ylsulfonyl)-N-phenyldibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B11049070.png)
![methyl 6-methyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxylate 5,5-dioxide](/img/structure/B11049071.png)
![2-chloro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11049084.png)
